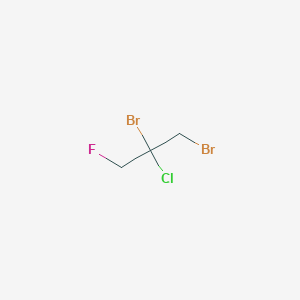
1,2-Dibromo-2-chloro-3-fluoropropane
Vue d'ensemble
Description
1,2-Dibromo-2-chloro-3-fluoropropane is a chemical compound with the molecular formula CHBrClF . It has an average mass of 254.323 Da and a monoisotopic mass of 251.835220 Da .
Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-2-chloro-3-fluoropropane consists of hydrogen, bromine, chlorine, and fluorine atoms .Physical And Chemical Properties Analysis
This compound has a density of 2.1±0.1 g/cm³, a boiling point of 184.2±8.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 40.3±3.0 kJ/mol, and it has a flash point of 65.2±18.4 °C . The index of refraction is 1.512, and it has a molar refractivity of 36.4±0.3 cm³ .Applications De Recherche Scientifique
Synthesis and Reactivity
- The synthesis of halogenated derivatives, including the preparation of 3-fluoro-1-hydroxypropan-2-one and its esters, explores the effects of halogen substitution on chemical reactivity and potential applications in medicinal chemistry (Pero et al., 1977).
- Investigations into the dissociative thermal electron attachment to aliphatic chloro, bromo, and iodo compounds have provided insights into the activation energies required for electron attachment, highlighting the importance of halogen atoms in determining molecular reactivity (Wentworth et al., 1969).
Electrochemical Studies
- Electrochemical reduction studies on dihalopropanes, including 1,3-dibromo and 1-bromo-3-chloropropane, at carbon cathodes in dimethylformamide, reveal the formation of cyclopropane as a predominant product, showcasing the electrochemical pathways for halogenated propanes (Pritts & Peters, 1994).
Molecular Structure Analyses
- Studies on the molecular structures of dihalogenopropanes using microwave spectroscopy provide valuable data on rotational, centrifugal distortion, and halogen quadrupole coupling constants, essential for understanding the physical chemistry of halogenated compounds (Takeo et al., 1995).
Conformational Stability and Spectroscopy
- Research into the far-infrared and low-frequency gas-phase Raman spectra of 1-halopropanes, including fluorinated derivatives, offers insights into conformational stability and molecular conformations, contributing to the field of spectroscopy and molecular dynamics (Durig et al., 1984).
Propriétés
IUPAC Name |
1,2-dibromo-2-chloro-3-fluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2ClF/c4-1-3(5,6)2-7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXWQRSPCISHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660109 | |
| Record name | 1,2-Dibromo-2-chloro-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-2-chloro-3-fluoropropane | |
CAS RN |
70192-60-8 | |
| Record name | 1,2-Dibromo-2-chloro-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine](/img/structure/B1417874.png)
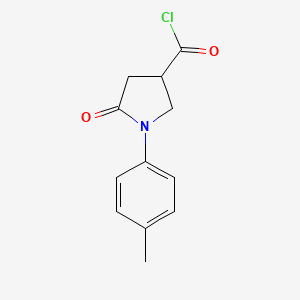

![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)
![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)
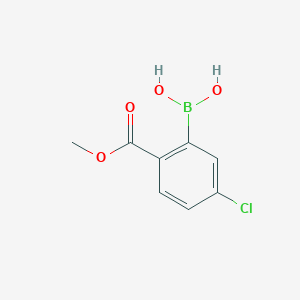
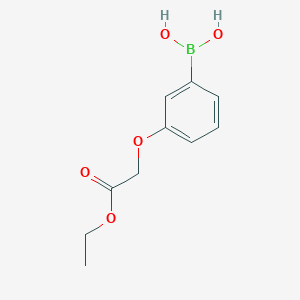

![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)
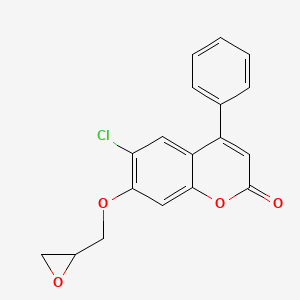
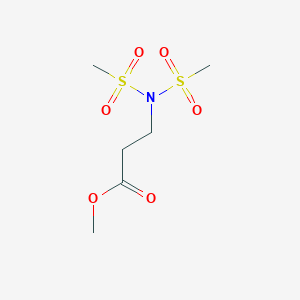


![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)